molecular formula C13H30N4O2 B14382845 Bis(diethylamino)-N,N-diethylmethaniminium nitrite CAS No. 89622-00-4

Bis(diethylamino)-N,N-diethylmethaniminium nitrite

Katalognummer: B14382845
CAS-Nummer: 89622-00-4
Molekulargewicht: 274.40 g/mol
InChI-Schlüssel: FYIWVPLQWPYWHF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(diethylamino)-N,N-diethylmethaniminium nitrite is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by its complex structure, which includes diethylamino groups and a nitrite ion. It is used in a variety of scientific research and industrial applications due to its reactivity and stability under certain conditions.

Vorbereitungsmethoden

The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium nitrite typically involves the reaction of diethylamine with a suitable precursor. One common method involves the reaction of diethylamine with a methaniminium salt in the presence of a nitrite source. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety.

Analyse Chemischer Reaktionen

Bis(diethylamino)-N,N-diethylmethaniminium nitrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso compounds, while reduction reactions could produce amines.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential use in drug development and as a reagent in biochemical assays. Industrially, it is used in the production of specialty chemicals and materials, particularly in the semiconductor industry for the deposition of thin films.

Wirkmechanismus

The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium nitrite involves its interaction with molecular targets through its diethylamino groups and nitrite ion. These interactions can lead to various chemical transformations, depending on the specific conditions and the presence of other reagents. The pathways involved in these reactions are often complex and require detailed study to fully understand.

Vergleich Mit ähnlichen Verbindungen

Bis(diethylamino)-N,N-diethylmethaniminium nitrite can be compared with other similar compounds such as bis(diethylamino)silane and bis(diethylamino)carbene. These compounds share some structural similarities but differ in their reactivity and applications. For example, bis(diethylamino)silane is commonly used in the semiconductor industry for the deposition of silicon-containing films, while bis(diethylamino)carbene is studied for its unique dimerization properties.

Eigenschaften

CAS-Nummer

89622-00-4

Molekularformel

C13H30N4O2

Molekulargewicht

274.40 g/mol

IUPAC-Name

bis(diethylamino)methylidene-diethylazanium;nitrite

InChI

InChI=1S/C13H30N3.HNO2/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;(H,2,3)/q+1;/p-1

InChI-Schlüssel

FYIWVPLQWPYWHF-UHFFFAOYSA-M

Kanonische SMILES

CCN(CC)C(=[N+](CC)CC)N(CC)CC.N(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.